2,5-dimethyl-1H-1,2,4-triazol-3-one

CAS No.:

Cat. No.: VC13837961

Molecular Formula: C4H7N3O

Molecular Weight: 113.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7N3O |

|---|---|

| Molecular Weight | 113.12 g/mol |

| IUPAC Name | 2,5-dimethyl-1H-1,2,4-triazol-3-one |

| Standard InChI | InChI=1S/C4H7N3O/c1-3-5-4(8)7(2)6-3/h1-2H3,(H,5,6,8) |

| Standard InChI Key | XCVAVAXVPQNMJY-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=NC(=O)N(N1)C |

| Canonical SMILES | CC1=NC(=O)N(N1)C |

Introduction

Chemical Identity and Structural Characteristics

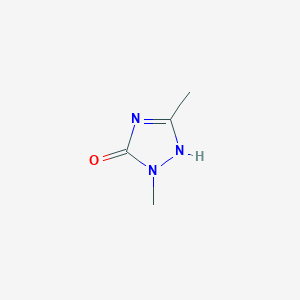

2,5-Dimethyl-1H-1,2,4-triazol-3-one belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles. Its structure features a five-membered ring with three nitrogen atoms at positions 1, 2, and 4, a carbonyl group at position 3, and methyl substituents at positions 2 and 5 (Figure 1). The compound’s IUPAC name is 2,5-dimethyl-4H-1,2,4-triazol-3-one, and it is registered under CAS No. 4114-21-0.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 113.12 g/mol | |

| Standard InChI | InChI=1S/C4H7N3O/c1-3-5-4(8)7(2)6-3/h1-2H3,(H,5,6,8) | |

| Canonical SMILES | CC1=NN(C(=O)N1)C | |

| PubChem CID | 135541258, 138120 |

The planar triazole ring facilitates π-π stacking interactions, while the methyl groups enhance lipophilicity, influencing its bioavailability. The carbonyl group at position 3 contributes to hydrogen bonding, a critical factor in its biological activity.

Synthesis and Manufacturing

Recent advancements in microwave-assisted synthesis have addressed these limitations. A study by demonstrated that irradiating reactants at 300 W for 10–15 minutes accelerates cyclization, improving yields by 20–30% compared to conventional heating. This method reduces reaction times from hours to minutes and minimizes byproduct formation.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Conventional Heating | 45–55 | 6–8 hours | Low equipment cost |

| Microwave Irradiation | 65–75 | 10–15 mins | High efficiency |

Biological Activities and Mechanisms

Antimicrobial Properties

2,5-Dimethyl-1H-1,2,4-triazol-3-one exhibits broad-spectrum antimicrobial activity. In vitro studies suggest it inhibits fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. For bacteria, the compound disrupts cell wall synthesis via inhibition of penicillin-binding proteins.

Applications in Pharmaceutical Development

The compound’s dual functionality—a reactive triazole ring and lipophilic methyl groups—makes it a versatile scaffold for drug design. Key applications include:

-

Antifungal Agents: Derivatives with fluorinated substituents show enhanced activity against Candida albicans.

-

Kinase Inhibitors: The triazole ring chelates ATP-binding sites in kinases, offering potential in targeted cancer therapies.

Future Directions

Further studies should explore:

-

Structure-activity relationships (SAR) to optimize antimicrobial potency.

-

In vivo pharmacokinetics to assess bioavailability and toxicity.

-

Hybrid derivatives combining triazol-3-one with other pharmacophores (e.g., fluoroquinolones).

The integration of green chemistry principles, such as solvent-free microwave synthesis, could enhance sustainability in large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume